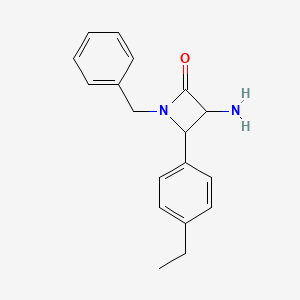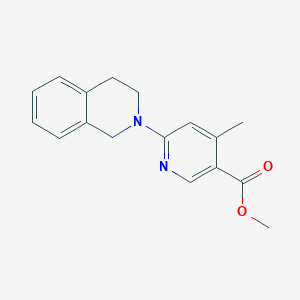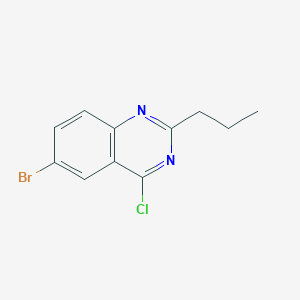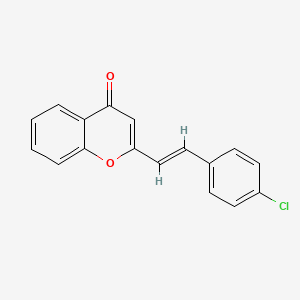![molecular formula C11H8BrN3O B15063996 6-Bromo-[2,3'-bipyridine]-5'-carboxamide CAS No. 1346687-05-5](/img/structure/B15063996.png)
6-Bromo-[2,3'-bipyridine]-5'-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-[2,3’-bipyridine]-5’-carboxamide is a chemical compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds that consist of two pyridine rings. The presence of a bromine atom at the 6th position and a carboxamide group at the 5’ position of the bipyridine structure makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[2,3’-bipyridine]-5’-carboxamide typically involves the following steps:
Coupling Reactions: The bipyridine core can be constructed using coupling reactions such as Suzuki, Stille, or Negishi coupling. These reactions involve the coupling of pyridine derivatives in the presence of a palladium catalyst.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of 6-Bromo-[2,3’-bipyridine]-5’-carboxamide may involve scalable synthesis techniques such as:
Batch Processing: Utilizing large-scale reactors to perform the bromination, coupling, and carboxamide formation reactions in a controlled manner.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield by maintaining optimal reaction conditions throughout the process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-[2,3’-bipyridine]-5’-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially modifying its biological activity.
Coupling Reactions: The bipyridine core can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted bipyridine derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of bipyridine N-oxides.
Reduction Products: Reduction can yield reduced bipyridine derivatives with altered electronic properties.
Applications De Recherche Scientifique
6-Bromo-[2,3’-bipyridine]-5’-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 6-Bromo-[2,3’-bipyridine]-5’-carboxamide involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that exhibit unique electronic and catalytic properties. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-[2,2’-bipyridine]
- 6-Bromo-[4,4’-bipyridine]
- 6-Bromo-[5,5’-bipyridine]
Uniqueness
6-Bromo-[2,3’-bipyridine]-5’-carboxamide is unique due to the specific positioning of the bromine atom and the carboxamide group, which imparts distinct chemical and biological properties. Compared to other brominated bipyridine derivatives, this compound may exhibit different reactivity and interaction profiles, making it valuable for specific research applications.
Propriétés
Numéro CAS |
1346687-05-5 |
|---|---|
Formule moléculaire |
C11H8BrN3O |
Poids moléculaire |
278.10 g/mol |
Nom IUPAC |
5-(6-bromopyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H8BrN3O/c12-10-3-1-2-9(15-10)7-4-8(11(13)16)6-14-5-7/h1-6H,(H2,13,16) |
Clé InChI |
GUZMCLQZODNDSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)Br)C2=CC(=CN=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one](/img/structure/B15063969.png)



![7-Bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B15063983.png)


